5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid

Description

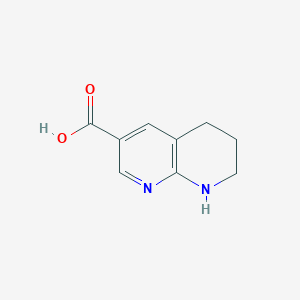

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid (THN-3-COOH) is a bicyclic heteroaromatic compound featuring a partially saturated naphthyridine core with a carboxylic acid substituent at the 3-position. Its molecular formula is C₉H₁₀N₂O₂ (MW: 178.19 g/mol) .

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLINNDHOXHSZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere . This reaction typically yields the desired compound in moderate to high yields (62-88%).

Another approach involves multicomponent reactions (MCRs), where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate are reacted in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These methods are efficient and can produce a diverse set of molecular architectures.

Chemical Reactions Analysis

Alkylation Reactions

The carboxylic acid group undergoes alkylation under basic conditions, forming esters or ethers. A patent ([US3590036A] ) details the alkylation of related naphthyridine derivatives using organic esters (e.g., diethyl sulfate) in the presence of acid acceptors like potassium hydroxide. For example:

-

Reaction : 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid + n-propyl iodide → 7-Methyl-1,4-dihydro-4-oxo-1-n-propyl-1,8-naphthyridine-3-carboxylic acid

-

Conditions : Reflux in ethanol/water (6 days), KOH as base

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| n-Propyl iodide | Ethanol/water, reflux | 7-Methyl-1-n-propyl derivative | 72% |

| Diethyl sulfate | Dipotassium salt, heat | 1-Ethyl-1,4-dihydro-4-oxo derivative | – |

Cyclization and Ring Formation

The naphthyridine core participates in Heck-type reactions to form fused rings. A 2020 study ([PMC7445745] ) demonstrated a novel cyclization protocol using ethylene gas and ammonia:

-

Step 1 : Heck vinylation of 2-chloropyridine with ethylene forms 2-vinyl-3-acylpyridine.

-

Step 2 : Ammonia-mediated cyclization yields dihydronaphthyridine intermediates.

-

Catalyst : Ruthenium-based catalysts enable enantioselective transfer hydrogenation to produce chiral tetrahydronaphthyridines .

Functional Group Modifications

The carboxylic acid group can be converted into amides, esters, or nitriles. For instance:

-

Amidation : Reaction with ammonia or amines under carbodiimide coupling conditions.

-

Decarboxylation : Heating with copper catalysts removes CO₂, forming 5,6,7,8-tetrahydro-1,8-naphthyridine.

Derivatives like 7-amino-1-ethyl-1,4-dihydro-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylates (Fig. 1) exhibit enhanced biological activity against pathogens such as Trichomonas vaginalis .

Catalytic Hydrogenation

The unsaturated naphthyridine ring undergoes hydrogenation to yield saturated analogs. A 2020 asymmetric synthesis route ([PMC7445745] ) employed:

-

Substrate : Dihydronaphthyridine

-

Catalyst : Ruthenium (S,S)-TsDPEN

-

Outcome : Enantiomeric excess (ee) >99%, forming chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds .

Reactivity with Electrophiles

The electron-rich naphthyridine ring reacts with electrophiles at specific positions:

-

Nitration : Introduces nitro groups at the 6-position, enhancing antimicrobial activity .

-

Halogenation : Chlorine or bromine adds to the 2- or 4-positions under radical conditions.

Biological Activity Implications

Structural modifications directly impact pharmacological properties:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism is believed to involve modulation of neurotransmitter systems and reduction of inflammatory responses.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation in various experimental models, which could lead to therapeutic applications in conditions like arthritis and other inflammatory disorders .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to form more complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer chemistry. Its ability to form stable complexes with metal ions opens avenues for developing novel materials with specific properties such as enhanced thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound may inhibit bacterial enzymes or interfere with DNA replication processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate differs from THN-3-COOH in the position of the saturated ring (1,7 vs. 1,8), altering steric and electronic properties .

- Substituent Effects: The chlorobenzyl group in compound 4a increases molecular weight and lipophilicity (clogP ~2.5 vs.

- Functional Groups : Ester derivatives (e.g., ethyl esters) exhibit improved bioavailability compared to carboxylic acids, as seen in compound 4a ’s ethyl precursor .

Key Observations :

- THN-3-COOH and its analogues predominantly employ the Gould-Jacobs reaction for cyclization, ensuring regioselective formation of the naphthyridine core .

- N-Alkylation steps (e.g., with benzyl/chlorobenzyl groups) are critical for diversifying the scaffold but may require optimized conditions (e.g., NaH in DMF) to avoid side reactions .

- Hydrolysis of ester precursors to carboxylic acids (e.g., 4a ) is efficient (>90% yield) under basic conditions .

Table 3: Reported Bioactivities

Key Observations :

- THN-3-COOH ’s bioactivity is scaffold-dependent, often requiring further functionalization (e.g., amidation) for target engagement .

- The chlorobenzyl substitution in 4a enhances H1 receptor affinity due to hydrophobic interactions, while the 4-oxo group stabilizes binding via hydrogen bonding .

- Antibacterial derivatives (e.g., 5-ethyl-8-oxo analogues) demonstrate that saturation and electron-withdrawing groups (e.g., oxo) are critical for gyrase inhibition .

Drug-Likeness and Bioavailability

- THN-3-COOH has moderate solubility (cLogS: -2.1) due to its polar carboxylic acid group, limiting blood-brain barrier penetration .

- Ester derivatives (e.g., ethyl 1,8-naphthyridine-3-carboxylate) show improved bioavailability (Bioavailability Radar Score: 0.75 vs. 0.5 for THN-3-COOH) due to enhanced lipophilicity .

- Chlorobenzyl-substituted analogues (e.g., 4a ) exhibit favorable drug-likeness profiles (Lipinski’s Rule compliance: 4/5) but may require prodrug strategies for oral administration .

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. It has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Antibacterial Activity

Research indicates that compounds containing the naphthyridine core, including this compound, exhibit significant antibacterial properties. These compounds may inhibit bacterial enzymes or interfere with DNA replication processes. In particular, derivatives of naphthyridine have been shown to be effective against various bacterial strains, suggesting their potential as therapeutic agents for bacterial infections .

Anticancer Properties

The anticancer activity of naphthyridine derivatives has also been documented. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest through interactions with specific molecular targets. In vitro studies have shown that these compounds can significantly reduce cell viability in cancer cells at low concentrations .

Neurological Effects

Naphthyridine derivatives have been explored for their neurological effects as well. Some studies suggest that these compounds may exhibit psychotropic and neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Anti-inflammatory Activity

In addition to their antibacterial and anticancer properties, naphthyridine compounds have shown promise in reducing inflammation. For example, certain derivatives have been observed to inhibit the production of pro-inflammatory mediators in experimental models .

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key bacterial enzymes critical for survival.

- DNA Intercalation : Similar to other naphthyridine derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes.

- Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells through the modulation of caspases and other apoptotic factors.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

- Dehydrogenative Coupling : This method involves the reaction of (2-aminopyridin-3-yl)methanol with secondary alcohols using iridium catalysts.

- Multicomponent Reactions (MCRs) : This approach combines substituted aromatic aldehydes with 2-aminopyridine and malononitrile or cyanoacetate in the presence of specific catalysts.

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of various naphthyridine derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used in clinical settings .

Anticancer Evaluation

In a comparative study involving multiple naphthyridine derivatives against cancer cell lines such as HeLa and A549, significant cytotoxic effects were observed. IC50 values ranged from 10.47 to 15.03 μg/mL across different derivatives .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of naphthyridine derivatives showed that they effectively reduced nitric oxide production in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . Its bicyclic naphthyridine core and carboxylic acid group confer moderate solubility in organic solvents (e.g., DMF, ethanol), which dictates solvent selection for reactions. The fused pyridine rings enable π-π stacking interactions with biological targets, while the carboxylic acid facilitates salt formation or derivatization. Stability under standard laboratory conditions (room temperature, inert atmosphere) is critical for storage and handling .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Solubility | Organic solvents (DMF, ethanol) |

| Key Functional Groups | Carboxylic acid, fused pyridine |

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Answer : A Gould–Jacobs cyclization is frequently used, starting with 2-aminopyridine and ethoxy methylene malonate to form a malonate intermediate, followed by thermal cyclization in phenoxy ether . N-alkylation with alkyl halides (e.g., 4-chlorobenzyl chloride) in anhydrous DMF under sodium hydride catalysis yields substituted derivatives. Final hydrolysis with 10% NaOH produces the carboxylic acid . Key parameters include:

- Temperature control (80–120°C) to avoid side reactions.

- Catalyst optimization (e.g., NaH for alkylation efficiency).

- Purification via column chromatography (methanol:chloroform) or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : Characterization involves:

- FTIR : Confirms carboxylic acid (C=O stretch at ~1686 cm⁻¹) and aromatic C-H bonds (~3086 cm⁻¹) .

- ¹H NMR : Distinct signals for aromatic protons (δ 8.02–9.11 ppm) and alkyl chains (δ 5.68 ppm for CH₂-Ph) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for derivatives) validate the molecular formula .

- Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in large-scale synthesis?

- Answer :

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Flow chemistry : Continuous flow reactors reduce side reactions and improve scalability .

- Byproduct analysis : LC-MS monitors impurities (e.g., uncyclized intermediates) for iterative optimization .

Q. What strategies can resolve contradictions in reported biological activities of naphthyridine derivatives?

- Answer : Discrepancies often arise from:

- Structural variability : Minor substituent changes (e.g., chloro vs. methyl groups) alter target binding .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms affect activity .

- Resolution steps :

- Dose-response profiling : Compare IC₅₀ values across multiple assays .

- Structural analogs : Synthesize derivatives to isolate pharmacophore contributions .

- Crystallography : Co-crystal structures with targets (e.g., enzymes) validate binding modes .

Q. What computational approaches are used to predict the bioavailability and ADMET properties of naphthyridine derivatives?

- Answer :

-

In silico tools : SwissADME or PreADMET predict:

-

Lipophilicity (logP): Optimal range 1–3 for membrane permeability .

-

Solubility : Aqueous solubility >50 μM reduces formulation challenges .

-

Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) flagged via docking .

-

PASS analysis : Predicts biological activity spectra (e.g., antihistaminic vs. antitumor) .

-

Molecular dynamics : Simulates binding kinetics to receptors (e.g., GPCRs) .

Parameter Optimal Range Tool logP 1–3 SwissADME Topological PSA <90 Ų PreADMET CYP inhibition Low risk Molecular docking

Data Contradiction Analysis

Q. Why do some studies report potent enzyme inhibition while others show negligible activity for structurally similar derivatives?

- Answer : Discrepancies may stem from:

- Protonation states : The carboxylic acid group’s ionization (pH-dependent) affects target binding .

- Conformational flexibility : Substituents at the 1- and 3-positions alter ring planarity and steric hindrance .

- Validation : Reproduce assays under standardized conditions (pH 7.4, 37°C) and use positive controls (e.g., known inhibitors) .

Methodological Recommendations

- Synthetic reproducibility : Document reaction parameters (e.g., exact NaH stoichiometry) to minimize batch variability .

- Biological assays : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement .

- Safety protocols : Follow GHS guidelines for handling (e.g., PPE for skin/eye protection) due to limited hazard data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.